molecular formula C24H30N2O4 B13853120 (R)-Dimethindene Maleate

(R)-Dimethindene Maleate

Cat. No.: B13853120
M. Wt: 410.5 g/mol
InChI Key: GHFIFWZDAMAIDO-RSAXXLAASA-N
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Description

The Role of Chirality and Stereoisomerism in Drug Discovery and Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a critical concept in pharmaceutical sciences. researchfloor.orgnih.gov These mirror-image molecules, known as enantiomers, can exhibit markedly different biological activities due to their distinct three-dimensional arrangements. researchfloor.orglifechemicals.com This difference arises from their interactions with chiral biological entities like receptors and enzymes. lifechemicals.commdpi.com Consequently, the two enantiomers of a chiral drug can have significantly different therapeutic effects, potencies, and even toxicological profiles. mdpi.comnih.gov

The realization of these differences has profoundly impacted drug discovery and development. researchfloor.org Historically, many chiral drugs were marketed as racemic mixtures, which contain equal amounts of both enantiomers. mdpi.comnih.gov However, it is now understood that often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. mdpi.comnumberanalytics.com The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, is a stark example of the importance of stereochemistry in drug safety. mdpi.comnumberanalytics.com Therefore, modern drug development emphasizes the separation and testing of individual enantiomers to develop safer and more effective medications. lifechemicals.commdpi.com This approach, sometimes referred to as a "chiral switch," involves developing a single enantiomer from a previously approved racemic drug. mdpi.com

Historical Perspectives on Histamine (B1213489) H1 Receptor Ligand Research

The discovery and development of histamine H1 receptor antagonists represent a significant milestone in pharmacology and medicine. nih.gov Histamine, a biogenic amine, plays a crucial role in allergic reactions by binding to H1 receptors. nih.govconicet.gov.ar The first generation of H1 antagonists, developed in the 1940s, were effective in treating allergic conditions like hay fever and urticaria. nih.gov These early compounds, however, were often associated with sedative side effects due to their ability to cross the blood-brain barrier. nih.gov

Research then focused on developing second-generation H1 antagonists with improved safety profiles. acs.org These newer agents are typically more selective for the H1 receptor and have reduced central nervous system penetration, thereby minimizing drowsiness. nih.gov The evolution of H1 receptor ligand research highlights a continuous effort to enhance therapeutic efficacy while reducing adverse effects. conicet.gov.arnih.gov Dimethindene (B1670660) is a first-generation H1 antagonist. ncats.io It is a potent antihistamine that also possesses anticholinergic properties. ncats.ionih.gov

Significance of Enantiomeric Purity in Pharmacological Research

Regulatory agencies, such as the FDA, now have stringent guidelines that require the characterization of individual stereoisomers of new drugs. nih.gov This includes determining the absolute stereochemistry and assessing the pharmacological activity of each enantiomer. nih.gov The emphasis on enantiomeric purity has driven the development of advanced analytical techniques for chiral separation and analysis. americanpharmaceuticalreview.com This focus ensures that new drugs are not only effective but also as safe as possible by minimizing the contribution of the less desirable enantiomer. mdpi.comnumberanalytics.com In the case of dimethindene, the (R)-(-)-enantiomer is primarily responsible for the antihistaminic activity, while the (S)-(+)-enantiomer has a higher affinity for muscarinic receptors. nih.govdrugbank.com

Detailed Research Findings

(R)-Dimethindene is the active enantiomer responsible for the H1 antihistaminic effects of dimethindene. nih.govdrugbank.com Research has shown that (R)-(+)-Dimethindene maleate (B1232345) is an orally active H1-receptor blocker. chemsrc.commedchemexpress.com The (S)-(+)-enantiomer of dimethindene is a potent and selective M2 muscarinic receptor antagonist. abmole.commedchemexpress.com

Table 1: Chemical Properties of (R)-Dimethindene Maleate

PropertyValueSource
CAS Number 136152-64-2 cymitquimica.comchemscene.com
Molecular Formula C₂₄H₂₈N₂O₄ chemscene.com
Molecular Weight 408.49 g/mol chemscene.com
Synonyms (R)-N,N-dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine, maleate cymitquimica.com
Purity 98% chemscene.com
Solubility Soluble in water, DMSO and EtOH axonmedchem.comaxonmedchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne

InChI

InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1

InChI Key

GHFIFWZDAMAIDO-RSAXXLAASA-N

Isomeric SMILES

CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Canonical SMILES

CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Origin of Product

United States

Synthetic Methodologies and Stereoselective Preparation of R Dimethindene Maleate

Enantioselective Synthesis Approaches for Chiral Antihistamines

The synthesis of single-enantiomer chiral drugs can be broadly approached in two ways: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, or the resolution of a racemic mixture produced from a non-stereoselective synthesis. mdpi.com For chiral antihistamines, both strategies are pivotal in obtaining the biologically active isomer.

Asymmetric catalysis represents an advanced and efficient strategy for establishing chirality during the synthesis itself. rjh.com.cn This approach is often more economical and sustainable than chiral resolution. While specific literature on the asymmetric catalytic synthesis of (R)-dimethindene is not extensively detailed in the provided results, the principles can be understood from research on analogous chiral antihistamines.

For instance, studies on loratadine (B1675096), another chiral antihistamine, have demonstrated the power of asymmetric catalysis. Researchers have successfully used peptide-based catalysts containing aspartic acid to achieve chemo- and enantioselective N-oxidation of loratadine analogs. nih.govnih.gov This process creates stable, helically chiral products with high enantiomeric ratios (up to >99:1 er). nih.govnih.govacs.org The use of such peptide catalysts highlights a sophisticated strategy where the catalyst's own chiral nature directs the formation of a specific enantiomer of the product. researchgate.net This methodology, which establishes a unique form of helical chirality through asymmetric catalysis, could theoretically be adapted to other classes of chiral antihistamines, providing a pathway to enantiomerically pure compounds directly. nih.govresearchgate.net

Chiral resolution is a classical and widely practiced method for separating enantiomers from a racemic mixture. This is particularly relevant for dimethindene (B1670660), which is often synthesized as a racemate. mdpi.commdpi.com The resolution process relies on the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent. These diastereomers possess different physical properties, such as solubility, allowing for their separation.

Fractional Crystallization A reported method for the resolution of dimethindene involves fractional crystallization using a chiral acid. Specifically, tartaric acid has been employed as the resolving agent. core.ac.uk The racemic dimethindene base is treated with a molar equivalent of tartaric acid in an ethanolic solution. This reaction forms diastereomeric salts ((R)-dimethindene-(+)-tartrate and (S)-dimethindene-(+)-tartrate), which can then be separated by repeated recrystallizations from absolute ethanol (B145695) until a constant optical rotation value is achieved, indicating the isolation of one diastereomer. core.ac.uk

Chromatographic Methods Modern chromatographic and electrophoretic techniques offer powerful and precise methods for both the analytical and preparative separation of enantiomers. For dimethindene, several methods have been developed that utilize chiral selectors.

Capillary Electrophoresis (CE) has proven effective for the chiral resolution of dimethindene and its metabolites. nih.gov These methods often employ cyclodextrins as chiral additives in the running buffer. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, which have different mobilities in the electric field, thus enabling their separation. nih.govresearchgate.net Similarly, Capillary Isotachophoresis (ITP) using charged cyclodextrins has been developed for the enantioseparation of dimethindene in pharmaceutical preparations. tandfonline.com

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is another key technique. An α1-acid glycoprotein (B1211001) (AGP) column has been successfully used to determine the enantiomeric ratio of dimethindene. nih.govnih.gov

The table below summarizes various chiral selectors and techniques used for the resolution of dimethindene enantiomers.

Separation TechniqueChiral Selector/Stationary PhasePurposeReference(s)
Fractional CrystallizationTartaric AcidPreparative Resolution core.ac.uk
Capillary Electrophoresis (CE)Hydroxypropyl-β-cyclodextrin (HP-β-CD)Analytical Determination & Quantification nih.govresearchgate.net
Capillary Isotachophoresis (ITP)Carboxyethyl-β-cyclodextrin (CE-β-CD)Quantification in Pharmaceuticals tandfonline.com
HPLCα1-acid glycoprotein (AGP) columnAnalytical Determination nih.govnih.gov
NMR Spectroscopyβ-cyclodextrin (β-CD)Chiral Analysis (NMR) nih.gov

Asymmetric Catalysis in Analog Synthesis

Optimization of Synthetic Routes for Stereochemical Control

The established synthesis proceeds through several key steps:

Alkylation of a malonic ester derivative. mdpi.com

Saponification to form an amino diacid. mdpi.com

An intramolecular Friedel-Crafts acylation (ring closure) to produce an indanone intermediate. mdpi.com

Reaction of the indanone with the lithium salt of 2-ethylpyridine (B127773) to form a tertiary alcohol. mdpi.com

Acid-catalyzed dehydration to yield the final dimethindene molecule. mdpi.com

The table below compares key metrics for the classical synthesis in VOCs versus the optimized route in green solvents.

ParameterSynthesis in VOCsSynthesis in 2-MeTHF / CPME
Overall Yield ~10%21-22%
E-Factor 24.1–54.912.2–22.1
Operational Complexity More complexSimplified manual operations

Data sourced from research on sustainable approaches to dimethindene synthesis. mdpi.com

For stereochemical control, optimization would focus on two main areas:

Asymmetric Synthesis: Developing a catalytic, asymmetric version of the step that creates the chiral center. This would likely be the addition of the 2-ethylpyridine moiety to the prochiral indanone intermediate. An optimized chiral catalyst would need to provide high yield and high enantioselectivity for the desired (R)-enantiomer.

Chiral Resolution: Optimizing the classical resolution process. This includes selecting the most efficient resolving agent, solvent system, and crystallization conditions to maximize the yield of the desired diastereomeric salt and minimize the number of recrystallization cycles required to achieve high enantiomeric purity. core.ac.uk

Stereochemical Characterization and Analytical Research for R Dimethindene Maleate

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment

The separation of enantiomers is a significant challenge in pharmaceutical development. selvita.com Various chromatographic techniques have been developed to accurately determine the enantiomeric purity of chiral compounds like (R)-Dimethindene Maleate (B1232345).

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric purity assessment of dimethindene (B1670660). nih.gov Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. researchgate.net For instance, a reversed-phase HPLC method utilizing a cellulose-based Chiralcel OJ-RH stationary phase has been successfully developed for the chiral separation of clopidogrel, another chiral drug, demonstrating the utility of such CSPs. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. researchgate.netresearchgate.net

Studies have shown that the biotransformation of dimethindene is enantioselective. Following administration of racemic dimethindene, the R-(-)-enantiomer of its metabolite, N-demethyl-dimethindene, is predominantly excreted. nih.gov Chiral HPLC methods are essential for monitoring such stereoselective metabolic processes. nih.gov

A stability-indicating HPLC method has also been developed for the simultaneous determination of dimethindene maleate and other compounds in pharmaceutical formulations, showcasing the versatility of HPLC in quality control. researchgate.net The method was validated for linearity, precision, accuracy, and specificity, with a linearity range for dimethindene maleate established between 5–300 μg/mL. researchgate.net

Table 1: HPLC Method Parameters for Dimethindene Analysis

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetate buffer (pH 4.0) : Acetonitrile (65:35)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 9.06 min
Linearity Range 5–300 μg/mL
Data sourced from a study on the simultaneous determination of phenylephrine (B352888) hydrochloride, dimetindene maleate, and benzalkonium chloride. researchgate.net

Capillary Electrophoresis (CE) Applications for Enantiomer Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of pharmaceuticals due to its high efficiency and low sample consumption. ingentaconnect.comopenaccessjournals.comnih.gov For dimethindene enantiomers, cyclodextrin-mediated capillary zone electrophoresis (CZE) has proven to be highly effective. ingentaconnect.com

In one method, carboxyethyl-β-cyclodextrin was used as a chiral selector. ingentaconnect.com The separation was achieved in a buffer containing ε-aminocaproic acid at pH 4.5, with methylhydroxyethylcellulose added to suppress the electroosmotic flow. ingentaconnect.com This method was successfully validated and applied to various pharmaceutical formulations, confirming the racemic composition of the active ingredient in those products. ingentaconnect.com The use of charged cyclodextrin (B1172386) derivatives is particularly advantageous as they can achieve baseline separation at low concentrations. ingentaconnect.com

Table 2: Optimized Conditions for CE Separation of Dimethindene Enantiomers

ParameterCondition
Chiral Selector Carboxyethyl-β-cyclodextrin (2.5 mg/mL)
Running Buffer 20 mmol/L ε-aminocaproic acid, pH 4.5 (adjusted with acetic acid)
EOF Suppressor 0.1% (w/v) methylhydroxyethylcellulose
Detection UV absorbance
This method was developed for the effective separation and quantification of dimethindene enantiomers in various pharmaceutical formulations. ingentaconnect.com

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) is a valuable alternative to liquid chromatography for chiral separations, offering advantages such as faster analysis times and reduced use of toxic solvents. selvita.comchromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which has low viscosity and high diffusivity, allowing for high flow rates. selvita.comnih.gov

The technique is particularly well-suited for high-throughput screening in the pharmaceutical industry. chromatographyonline.com While specific applications of SFC for (R)-Dimethindene Maleate are not extensively detailed in the provided results, the general principles and advantages of SFC make it a highly relevant and powerful tool for the enantiomeric purity assessment of this compound. selvita.comchromatographyonline.com The choice of a suitable chiral stationary phase is crucial for achieving enantioselectivity in SFC. chromatographyonline.com

Spectroscopic and Other Physicochemical Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for stereochemical analysis. researchgate.net Chiral solvating agents (CSAs), such as cyclodextrins, can be used to induce chemical shift non-equivalence between enantiomers in NMR spectra. researchgate.net For racemic dimethindene maleate, the presence of β-cyclodextrin in D₂O causes a duplication of the pyridyl signals in the NMR spectrum, allowing for the differentiation of the (R) and (S) enantiomers. researchgate.netresearchgate.net This is due to the formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin. researchgate.netresearchgate.net

Impurity Profiling and Control in Chiral Synthesis

Impurity profiling is a critical aspect of pharmaceutical quality control. For chiral compounds like this compound, this includes the identification and quantification of not only process-related impurities and degradation products but also the unwanted enantiomer (the distomer).

The European Pharmacopoeia (EP) lists several impurities for dimetindene maleate, such as Dimetindene Maleate EP Impurity I. simsonpharma.com The synthesis and characterization of these impurities are essential for developing and validating analytical methods to control their levels in the final drug substance.

The biotransformation of dimethindene can lead to various metabolites, including hydroxylated and N-demethylated species. nih.gov An HPLC gradient method has been used to determine these metabolites in urine, which is crucial for understanding the drug's metabolic fate. nih.gov In humans, conjugated 6-hydroxydimethindene is a major metabolite. nih.gov The metabolic profile can be influenced by the administered dose and shows stereoselectivity. nih.gov

Molecular Pharmacology and Receptor Interactions of R Dimethindene Maleate

Characterization as a Histamine (B1213489) H1 Receptor Inverse Agonist

(R)-Dimethindene is classified as a selective histamine H1 receptor antagonist. drugbank.comguidetopharmacology.orgmedchemexpress.comcaymanchem.comncats.io Like many other H1 antihistamines, it functions as an inverse agonist rather than a neutral antagonist. nih.govwikipedia.orgwikipedia.org This means that it not only blocks the action of histamine but also reduces the basal, or constitutive, activity of the H1 receptor. wikipedia.orglymphosign.com Histamine H1 receptors can exist in an equilibrium between an inactive (R) and an active (R*) state. tci-thaijo.org Inverse agonists like (R)-dimethindene preferentially bind to and stabilize the inactive conformation of the receptor, thereby shifting the equilibrium away from the active state and reducing downstream signaling. nih.govlymphosign.com

The binding affinity of dimethindene (B1670660) and its enantiomers to the histamine H1 receptor has been determined through various in vitro studies. The racemic mixture of dimethindene maleate (B1232345) demonstrates potent antihistaminic effects. nih.gov Specifically, the (R)-enantiomer is the eutomer, meaning it is the stereoisomer responsible for the primary bioactivity at the H1 receptor. drugbank.comnih.gov

Studies on guinea-pig ileum have shown that dimethindene maleate has a pA2 value of 9.3. nih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Further studies have quantified the binding affinity (Ki) of dimethindene for the H1 receptor to be 1.5 nM. caymanchem.com It shows selectivity for the H1 receptor over M1 muscarinic acetylcholine (B1216132) receptors and the serotonin (B10506) 5-HT2A receptor, with Ki values of 64 nM and 2,400 nM, respectively. caymanchem.com

The efficacy of (R)-dimethindene as an inverse agonist is evident from its ability to suppress the constitutive activity of the H1 receptor. This action contributes to its therapeutic effects by reducing the baseline level of receptor signaling even in the absence of the endogenous agonist, histamine.

Histamine H1 receptors exhibit constitutive activity, meaning they can signal to a certain degree even without being bound by an agonist like histamine. wikipedia.orgtci-thaijo.org (R)-Dimethindene, as an inverse agonist, actively suppresses this basal activity. nih.govlymphosign.com This modulation of constitutive receptor activity is a key aspect of its pharmacological profile and distinguishes it from neutral antagonists, which would only block the effects of histamine without affecting the receptor's intrinsic activity. tci-thaijo.org This property is particularly relevant in conditions where there may be an upregulated level of H1 receptor expression or activity.

Ligand-Receptor Interaction Dynamics and Conformational Stabilization

Stereoselective Interactions with Histamine Receptors

The interaction of dimethindene with histamine receptors is highly stereoselective, with the (R)- and (S)-enantiomers displaying significantly different pharmacological properties.

The (R)-enantiomer of dimethindene is significantly more potent at the histamine H1 receptor than the (S)-enantiomer. nih.govnih.gov Functional studies on guinea-pig ileum have demonstrated that the (R)-(-)-enantiomer is the eutomer for H1 antagonism, with a pA2 value of 9.42. nih.govresearchgate.net In contrast, the (S)-(+)-enantiomer has a much lower affinity, with a pA2 value of 7.48. nih.govresearchgate.net This indicates a substantial difference in potency, with the (R)-isomer being approximately 30 times more potent than the (S)-isomer. nih.gov

Interestingly, while the (R)-isomer exhibits potent, non-competitive antagonism at the H1 receptor, the less active (S)-isomer behaves as a "classical" competitive antagonist. nih.gov This suggests that the two enantiomers may interact with the H1 receptor in slightly different ways, leading to different functional outcomes.

Conversely, for muscarinic receptors, the stereoselectivity is inverted. The (S)-(+)-enantiomer is a potent and selective antagonist for M2 muscarinic receptors, being up to 41-fold more potent than the (R)-(-)-enantiomer in muscarinic assays. nih.gov

Binding studies have confirmed the results from functional assays, showing that the (+) isomer (S-dimethindene) is about 30 times less potent in binding to the H1 receptor than the (-) isomer (R-dimethindene). nih.gov Radioligand binding studies using membranes from transfected Chinese hamster ovary (CHO) cells have also been employed to determine the affinities of dimethindene derivatives for human histamine H1 receptors. capes.gov.br While specific receptor occupancy studies in living subjects are complex, the in vitro binding data strongly correlates with the observed pharmacological activity, underscoring the importance of the (R)-configuration for high-affinity binding and potent H1 receptor antagonism. idrblab.net

Table 1: Comparative Pharmacological Data of Dimethindene Enantiomers at the Histamine H1 Receptor

Enantiomer H1 Receptor Activity pA2 Value Relative Potency
(R)-(-)-Dimethindene Eutomer, potent non-competitive antagonist 9.42 nih.govresearchgate.net ~30-fold higher than (S)-isomer nih.gov
(S)-(+)-Dimethindene Less potent, competitive antagonist 7.48 nih.govresearchgate.net Lower affinity sigmaaldrich.com

Table 2: Binding Affinities (Ki) of Dimethindene for Various Receptors

Compound Receptor Ki (nM)
Dimethindene Histamine H1 1.5 caymanchem.com
Dimethindene Muscarinic M1 64 caymanchem.com
Dimethindene Serotonin 5-HT2A 2,400 caymanchem.com

Differential Binding and Pharmacological Activity of (R)- and (S)-Enantiomers at H1 Receptors

Interactions with Other Receptor Systems (Preclinical Focus)

While (R)-Dimethindene is primarily characterized by its potent and selective antagonism of the histamine H1 receptor, preclinical research has revealed that its enantiomer, (S)-Dimethindene, possesses a distinct and significant pharmacological profile centered on muscarinic acetylcholine receptors. drugbank.comnih.gov This stereoselectivity highlights the nuanced interactions of the dimethindene racemate with various neurotransmitter systems. nih.gov In contrast, the compound's activity appears to be highly specific to the H1 receptor within the histaminergic system, with no significant effects noted on other histamine receptor subtypes.

Muscarinic Receptor Profile, especially M2 Selectivity of (S)-Enantiomer

Dimethindene exhibits stereoselective affinity for muscarinic acetylcholine receptors, with the (S)-(+)-enantiomer being the significantly more active form. nih.gov In vitro functional and binding assays have established that (S)-(+)-dimethindene is a potent and selective antagonist of the M2 muscarinic receptor subtype. nih.govmedchemexpress.com Its affinity for the M2 receptor is considerably higher than for the M1, M3, and M4 subtypes. tocris.com

Studies using homogenates from rat heart (rich in M2 receptors), human neuroblastoma cells (M1), rat pancreas (M3), and rat striatum (M4) have quantified this selectivity. nih.gov The (S)-(+)-enantiomer was found to be up to 41 times more potent than the (R)-(-)-enantiomer across all muscarinic receptor assays. nih.gov This pronounced M2-selective antagonism by the (S)-enantiomer presents it as a valuable research tool for investigating muscarinic receptor heterogeneity. nih.gov In contrast, the (R)-enantiomer is the eutomer (the more active enantiomer) for histamine H1 receptor antagonism. drugbank.comnih.gov

The binding affinities (expressed as pKᵢ values) and functional antagonist potencies (expressed as pA₂ values) from preclinical studies are summarized below. A higher pKᵢ or pA₂ value indicates stronger binding affinity or antagonist activity, respectively.

Binding Affinity (pKᵢ) and Functional Antagonist Potency (pA₂) of (S)-(+)-Dimethindene at Muscarinic Receptor Subtypes nih.govmedchemexpress.comtocris.com
Receptor SubtypeBinding Affinity (pKᵢ)Functional Antagonist Potency (pA₂)
M17.086.36 - 6.83
M27.787.74 - 7.86
M36.706.92 - 6.96
M47.00N/A

Absence of Effects on Histamine H2 and H3 Receptors

The pharmacological profile of dimethindene is characterized by its high selectivity for the histamine H1 receptor. guidetopharmacology.orgmedkoo.compatsnap.com Extensive preclinical and clinical investigations have consistently classified it as a selective H1 antagonist. drugbank.comnih.govnih.gov The literature focuses on its H1-blocking and anticholinergic activities, with the former being the basis for its primary therapeutic applications. patsnap.comncats.io There is no significant evidence from preclinical studies to suggest that dimethindene maleate has any meaningful agonist or antagonist activity at histamine H2 or H3 receptors. frontiersin.orgtocris.com The development of specific ligands for H2 receptors (like cimetidine (B194882) and ranitidine) and H3 receptors (like thioperamide) has allowed for clear differentiation of activity at these subtypes, and dimethindene is not classified within these groups. tocris.com Its mechanism of action is considered to be the competitive blockade of H1 receptors. drugbank.compatsnap.com

Structure Activity Relationship Sar Studies and Molecular Modeling of R Dimethindene Maleate and Analogues

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For H1-receptor antagonists like dimethindene (B1670660), QSAR models correlate physicochemical properties of the molecules with their antihistaminic potency.

The general pharmacophore for first-generation H1-antihistamines, which includes dimethindene, consists of key structural features: two aromatic rings (Ar1 and Ar2), a connecting atom (X), an alkyl chain, and a terminal tertiary amine group. ramauniversity.ac.inslideshare.net The analysis of SAR helps determine the chemical groups responsible for the desired biological effect. ramauniversity.ac.in Modifications to these groups can alter the potency and efficacy of the compound. ramauniversity.ac.in

A QSAR model developed for a series of H1-antagonists considered factors such as the interaction energy (E inter), the fraction of sp3 hybridized carbons (fCsp3), and lipophilicity (MlogP). researchgate.net This model suggests that the volume of the ligand is a critical determinant of its biological activity, influencing binding energy and affinity for the H1-receptor. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into the steric and electrostatic interactions between a ligand and its receptor. These methods are instrumental in designing new molecules with enhanced activity.

For a series of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes, which are structurally related to H1-receptor antagonists, CoMFA and CoMSIA studies have been conducted. guidetopharmacology.org A ligand-based CoMSIA model demonstrated good predictive quality for the bioactivities of new chemicals, with a cross-validated correlation coefficient (Q²) of 0.525 and a non-cross-validated correlation coefficient (R²ncv) of 0.891. researchgate.net The contour maps generated from these analyses provide valuable information for the rational design of novel antihistaminic agents by highlighting regions where modifications to the molecule could enhance or diminish its affinity for the receptor. researchgate.net

Pharmacophore Modeling for H1 Receptor Ligands

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups in a molecule required for biological activity. For H1 receptor antagonists, a general pharmacophore model includes two aromatic regions, a flexible linker, and a protonatable amine. ramauniversity.ac.inslideshare.net

A six-point pharmacophoric model has been developed for the H1-antagonist binding site, which incorporates stereoselective features. nih.gov This model is capable of distinguishing between the "cis"- and "trans"-rings often discussed in SAR studies of H1-antagonists. nih.gov A key feature of this model is the inclusion of an aspartic acid residue (Asp116) from the receptor, which is believed to form an ionic hydrogen bond with the basic nitrogen of the antagonist. nih.gov The distance between the central point of the diaryl ring system and the terminal nitrogen atom in the extended conformation of these compounds is typically in the range of 5-6 Angstroms. ramauniversity.ac.in

Influence of Stereochemistry on SAR and Receptor Selectivity

Stereochemistry plays a critical role in the biological activity of many drugs, and (R)-dimethindene maleate (B1232345) is a prime example. Chirality, or the "handedness" of a molecule, can lead to significant differences in potency and receptor selectivity between enantiomers. core.ac.uk

Dimethindene exists as a racemic mixture, but the two enantiomers exhibit distinct pharmacological profiles. The (R)-(-)-enantiomer is the eutomer for histamine (B1213489) H1 receptor antagonism, meaning it is the more active isomer at this receptor. nih.govdrugbank.com In contrast, the (S)-(+)-enantiomer is a potent and selective antagonist for the M2 muscarinic receptor, with significantly lower affinity for the H1 receptor. nih.gov

Specifically, the (R)-(-)-enantiomer has a much higher affinity for the H1 receptor (pA2 = 9.42) compared to the (S)-(+)-isomer (pA2 = 7.48). nih.gov Conversely, the (S)-(+)-enantiomer is more potent at all muscarinic receptor subtypes tested, by up to 41-fold, than the (R)-(-)-enantiomer. nih.gov This stereoselectivity highlights the specific three-dimensional requirements of the binding pockets of the H1 and muscarinic receptors. austinpublishinggroup.compioneerpublisher.com The study of such stereochemical differences is crucial for developing drugs with higher selectivity and potentially fewer side effects. core.ac.uk

Preclinical Pharmacological and Mechanistic Research of R Dimethindene Maleate

In Vitro Models for Antihistaminic Activity

Inhibition of Histamine (B1213489) Release from Mast Cells (e.g., Rat Peritoneal Mast Cells)

(R)-Dimethindene maleate (B1232345), along with its racemic form and the (-) optical isomer, has been shown to be a weak or non-releaser of histamine from rat peritoneal mast cells. researchgate.netresearchgate.netresearcher.life However, it produces a dose-dependent inhibition of anti-IgE-induced histamine release from these same cells. researchgate.netresearchgate.netresearcher.life This suggests that the inhibitory activity of dimethindene (B1670660) maleate on mast cells is likely due to cell stabilization rather than a direct interaction with the H1-receptor. researchgate.netresearcher.life In one study, dimethindene, among other H1 antagonists, did not show a significant inhibitory effect on histamine release from the canine neoplastic mast cell line NI-1. nih.gov In contrast, another study mentions that (S)-(+)-dimethindene maleate was part of a chemical cocktail used to maintain extended pluripotent stem cells, where it was noted that another component of the cocktail, MiH, acted by inhibiting PARP1, which can modulate inflammation by regulating NF-κB activation. frontiersin.org

The inhibitory effects of various compounds on histamine release from rat peritoneal mast cells have been a subject of extensive research. For instance, midkine (B1177420) has been shown to induce histamine release in a dose-dependent manner, an effect that can be inhibited by pertussis toxin and benzalkonium chloride. researchgate.net

Table 1: Effect of (R)-Dimethindene Maleate on Histamine Release

Cell Type Effect Implied Mechanism
Rat Peritoneal Mast Cells Weak or non-releaser of histamine Mast cell stabilization
Rat Peritoneal Mast Cells Dose-dependent inhibition of anti-IgE-induced histamine release Mast cell stabilization

Isolated Tissue Preparations (e.g., Histamine-Stimulated Guinea Pig Ileum)

The guinea pig ileum is a classical model for studying the contractile effects of histamine and the antagonistic properties of antihistamines. nih.govnih.govisciii.es Histamine induces contraction of the guinea pig ileum smooth muscle. isciii.esgoogle.com Studies have shown that the contractile response to histamine in the longitudinal muscle cells of the guinea pig ileum is competitively antagonized by the H1 antagonist mepyramine. isciii.es The action of this compound as a potent H1 antagonist suggests its utility in such isolated tissue preparations to counteract histamine-induced contractions. medchemexpress.comaxonmedchem.com The histamine-induced contraction in the guinea pig ileum can be biphasic, with the early phase being mediated by the release of endogenous acetylcholine (B1216132). nih.gov

Cellular Signaling Pathway Modulation (e.g., Phosphoinositide Responses, NF-κB Activation)

The cellular mechanisms of antihistamines can involve modulation of various signaling pathways. While direct studies on this compound's effect on phosphoinositide responses are not detailed in the provided results, it is known that muscarinic acetylcholine receptors, which can be antagonized by dimethindene, mediate cellular responses including the breakdown of phosphoinositides. genecards.orgncats.iodrugbank.com The activation of the H1-receptor by histamine can lead to the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene transcription. nih.govfrontiersin.org This activation can involve both Gβγ- and Gα(q/11)-subunits. frontiersin.org Furthermore, in some cellular contexts, the activation of protein kinase C can lead to the activation of the NF-κB pathway, increasing the release of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net A study involving a chemical cocktail containing (S)-(+)-dimethindene maleate for the culture of extended pluripotent stem cells pointed to the role of PARP1 inhibition in modulating inflammation through NF-κB activation. frontiersin.org

In Vivo Animal Models of Allergic and Inflammatory Responses

Acute Systemic Anaphylaxis Models (e.g., Rat Anaphylaxis)

Acute systemic anaphylaxis is a severe, life-threatening allergic reaction. nih.govnih.govmdpi.com Animal models, particularly in rats and mice, are crucial for studying the pathophysiology of anaphylaxis and for evaluating the efficacy of therapeutic agents. nih.govmdpi.commdpi.com These models can be either active systemic anaphylaxis (ASA), where the animal is actively sensitized to an allergen, or passive systemic anaphylaxis (PSA), where specific IgE antibodies are administered. nih.govmdpi.com In a rat model of anaphylactic shock, ovalbumin sensitization followed by an intravenous challenge induced severe hypotension and bradycardia. mdpi.com The antihistaminic properties of this compound suggest its potential to be protective in such models. medchemexpress.com Adrenaline is a cornerstone in the treatment of acute anaphylaxis due to its ability to counteract the key pathological mechanisms. nih.gov

Passive Cutaneous Anaphylaxis Models (e.g., in Rats)

Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study Type I hypersensitivity reactions and to test the efficacy of anti-inflammatory and anti-allergic drugs. nih.govcreative-biolabs.com The model involves the intradermal injection of IgE antibodies, followed by an intravenous challenge with the specific antigen along with a dye like Evans Blue. creative-biolabs.com The resulting increase in vascular permeability at the injection site leads to dye leakage, which can be quantified. creative-biolabs.com Mouse IgE can be used to induce PCA in rats, and this heterologous PCA model has been shown to be sensitive to various anti-anaphylactic drugs. nih.gov Antihistamines have been shown to partially inhibit PCA reactions in both mice and rats. nih.gov Given that this compound is a potent H1 antagonist, it is expected to show inhibitory effects in this model. medchemexpress.comaxonmedchem.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Histamine
Acetylcholine
Mepyramine
TNF-α (Tumor Necrosis Factor-alpha)
IL-1β (Interleukin-1 beta)
Evans Blue
Adrenaline (Epinephrine)
Ovalbumin
Pertussis toxin
Benzalkonium chloride
Midkine
(S)-(+)-dimethindene maleate
MiH
PARP1
NF-κB (Nuclear Factor-kappa B)

Allergic Rhinitis Models (e.g., in Mice)

Allergic rhinitis, a condition characterized by symptoms like nasal congestion, sneezing, and itching, is largely driven by a Th2-mediated immune response involving cytokines such as IL-4, IL-5, and IL-13. e-ceo.org Mouse models are crucial for studying the pathogenesis of allergic rhinitis and for the preclinical evaluation of potential therapeutics. kjorl.orgmdpi.com Commonly used mouse strains include BALB/c and C57BL/6, with BALB/c mice often being preferred due to their bias towards a Th2 response, making them a suitable model for allergic rhinitis. e-ceo.orgnih.gov

In these models, allergic inflammation is typically induced by sensitization with an allergen, such as ovalbumin (OVA) or house dust mite (Dermatophagoides farinae), followed by an intranasal challenge with the same allergen. mdpi.comnih.gov This process leads to the development of allergic symptoms, including rubbing and sneezing, as well as immunological changes like increased levels of total and allergen-specific IgE and infiltration of eosinophils and neutrophils in the nasal mucosa. mdpi.comnih.gov

While specific studies focusing solely on this compound in mouse models of allergic rhinitis are not extensively detailed in the provided results, the known mechanism of dimethindene as a histamine H1 receptor antagonist suggests its potential efficacy in alleviating the histamine-mediated symptoms of allergic rhinitis. patsnap.comdrugbank.com The anticholinergic properties of dimethindene maleate may also contribute to reducing nasal secretions. patsnap.com

Pruritus Models in Rodents

Pruritus, or itching, is a common symptom of various allergic and skin conditions. researchgate.net Rodent models are employed to investigate the mechanisms of pruritus and to test the efficacy of antipruritic agents. google.com One such model involves inducing a wheal and flare response by intradermal injection of histamine. google.comnih.gov The size of the resulting wheal and flare is measured to assess the antihistaminic activity of a test compound. nih.gov

This compound is the biologically active enantiomer responsible for binding to the histamine H1 receptor. drugbank.commdpi.com Studies have demonstrated the efficacy of dimethindene maleate in reducing histamine-induced wheal and flare in human volunteers, confirming its antihistaminic activity. nih.gov In a comparative study, dimethindene maleate was found to be more effective than chlorpheniramine (B86927) in reducing both wheal and flare areas. nih.gov Another model utilizes intradermal histamine challenge in unanesthetized hairless rats to assess the topical efficacy of antihistamines. google.com

The antipruritic effects of dimethindene are primarily attributed to its potent antagonism of histamine H1 receptors, which blocks the action of histamine released during an allergic response, thereby reducing itching. patsnap.comsmolecule.com

Investigation of Anti-inflammatory Mechanisms in Preclinical Settings

The anti-inflammatory effects of this compound have been investigated in various preclinical models, revealing its multifaceted mechanisms of action.

The tumor microenvironment (TME) is a complex ecosystem where immune cells, such as tumor-associated macrophages (TAMs), play a crucial role in tumor progression and immune evasion. plos.orgmdpi.com TAMs can exist in two main polarized states: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov In many cancers, TAMs predominantly exhibit an M2-like phenotype, which suppresses anti-tumor immunity and promotes tumor growth. mdpi.comfrontiersin.org

Therapeutic strategies are being explored to modulate TAMs, shifting them from an immunosuppressive M2 state to a pro-inflammatory M1 state to enhance anti-tumor T cell responses. plos.orgnih.gov This can be achieved by targeting pathways involved in macrophage differentiation and function. mdpi.com For instance, modulating the cytokine milieu within the TME, such as increasing IL-12 and decreasing IL-10, can promote a Th1 response, which is crucial for effective anti-tumor immunity. plos.org While direct evidence of this compound's effect on TAMs and T cell activation in the TME is not available in the provided search results, the general principle of modulating macrophage polarization to enhance anti-tumor immunity is a key area of cancer immunotherapy research. plos.orgfrontiersin.orgnih.gov

The primary receptor-dependent mechanism for the anti-inflammatory effects of this compound is its potent and selective antagonism of the histamine H1 receptor. patsnap.comdrugbank.comselleck.co.jp By blocking this receptor, it prevents histamine from inducing pro-inflammatory effects such as vasodilation, increased vascular permeability, and the release of other inflammatory mediators. patsnap.com

Studies have also shown that dimethindene maleate possesses a membrane-stabilizing effect, which could contribute to its anti-inflammatory actions. medchemexpress.com Furthermore, combinations of dimethindene maleate with corticosteroids like betamethasone (B1666872) have demonstrated anti-inflammatory activity in topical formulations. nih.gov

Modulation of Tumor-Associated Macrophages and T Cell Activation in Tumor Microenvironment Models

Preclinical Pharmacokinetic and Metabolic Research (Stereoselective Aspects)

The pharmacokinetic properties of dimethindene are influenced by its chiral nature, with studies highlighting stereoselective differences in its absorption, distribution, metabolism, and excretion. core.ac.uk

Following oral administration, dimethindene is generally well absorbed. auburn.edu However, its bioavailability can be limited by first-pass metabolism. auburn.edu The lipophilic nature of dimethindene allows it to penetrate membranes, although active transport mechanisms, which can be stereospecific, may also play a role. core.ac.ukauburn.edu

Studies investigating the stereoselective biotransformation of dimethindene have been conducted in both humans and rats. smolecule.com These studies are essential for understanding how the different enantiomers are handled by the body, which can impact their efficacy and safety profiles. The (R)-enantiomer is the active form for H1 receptor antagonism, making the study of its specific pharmacokinetic profile particularly important. mdpi.com The distribution of the enantiomers to different tissues and their concentrations at the receptor sites can be influenced by stereoselective processes. core.ac.uk

Stereoselective Metabolism Pathways (e.g., Phase-II Metabolism)

The metabolism of dimethindene, a chiral H1-receptor antagonist, exhibits notable stereoselectivity, particularly in its Phase II metabolic pathways. The primary metabolite of dimethindene is formed through hydroxylation on the indene (B144670) moiety of the molecule, specifically at the C6 position. popline.org This initial Phase I metabolism is followed by conjugation, a Phase II process, to form glucuronides.

Research has focused on the two main Phase II glucuronide metabolites: 6-hydroxy dimethindene glucuronide and 6-hydroxy-N-demethyl dimethindene glucuronide. nih.gov Studies using capillary electrophoresis have been developed to determine the diastereomeric ratios of these glucuronides. nih.gov Following the administration of racemic dimethindene, stereoselectivity has been observed in the formation of both Phase I and Phase II metabolites. nih.gov

In animal models, such as rats, the elimination of all metabolites was found to be 2 to 3 times higher after the administration of the R-(-)-dimethindene enantiomer compared to the S-(+)-enantiomer. researchgate.net This suggests a preferential metabolic and/or excretory pathway for the (R)-enantiomer. Furthermore, in human volunteers who received racemic dimethindene, a stereoselective elimination of N-demethyl-dimethindene was observed, with the R-(-)-enantiomer being predominantly excreted. researchgate.net This antihistaminic activity is primarily attributed to the (R)-enantiomer. mdpi.com

The conjugated 6-hydroxydimethindene is the main metabolite found. researchgate.net The biotransformation process involves the quantitative determination of conjugates of the hydroxylated metabolites with glucuronic and/or sulfuric acid after enzymatic deconjugation. researchgate.net

Table 1: Stereoselective Metabolism of Dimethindene

Feature Observation Species Reference
Primary Metabolite 6-hydroxydimethindene Humans, Rats popline.orgresearchgate.net
Phase II Conjugates 6-hydroxy dimethindene glucuronide, 6-hydroxy-N-demethyl dimethindene glucuronide Rats, Guinea Pigs nih.gov
Enantiomer Elimination Elimination of metabolites is 2-3 fold higher for R-(-)-dimethindene Rats researchgate.net
Predominant Excretion Predominant excretion of the R-(-)-enantiomer of N-demethyl-dimethindene Humans researchgate.net

Excretion Patterns and Metabolite Identification in Animal Models

In animal models, the excretion of dimethindene and its metabolites has been characterized. In rats, approximately 4% to 8% of the administered dose of dimethindene is excreted in the urine as dimethindene-N-oxide, which is considered the main metabolite in rat urine. researchgate.net

Following administration of racemic dimethindene to guinea pigs, the diastereomeric glucuronides, 6-hydroxy dimethindene glucuronide and 6-hydroxy-N-demethyl dimethindene glucuronide, could be directly identified in the urine. nih.gov This indicates that conjugation is a significant elimination pathway in this species.

The primary phenolic metabolite has been identified as 6-hydroxy-dimetindene through in vitro studies with hepatic microsomes from several species and in vivo in humans. popline.org This was confirmed by producing the metabolite in vitro using rat microsomes and analyzing its structure. popline.org

The cumulative excretion of 6-hydroxydimethindene and 6-hydroxy-N-demethyldimethindene in human urine, after hydrolysis of their conjugates, accounts for 18% to 23% of the administered dose. researchgate.net

Table 2: Metabolite Identification and Excretion in Animal Models

Animal Model Identified Metabolite(s) Excretion Details Reference
Rat Dimethindene-N-oxide Main metabolite in urine, accounting for 4-8% of the dose. researchgate.net
Rat (in vitro) 6-hydroxy-dimetindene Primary phenolic metabolite identified from hepatic microsomes. popline.org
Guinea Pig 6-hydroxy dimethindene glucuronide, 6-hydroxy-N-demethyl dimethindene glucuronide Directly determined in urine after high-dose administration. nih.gov

Neuropharmacological Studies in Preclinical Models

Dimethindene maleate is a first-generation histamine H1 antagonist that can cross the blood-brain barrier and interact with central nervous system (CNS) receptors. researchgate.net Its neuropharmacological effects are primarily linked to its antagonism of H1 receptors in the brain. researchgate.net Some research also points to its potential as a tranquilizer and anxiolytic. researchgate.net

Studies have shown that dimethindene is a selective antagonist for the histamine H1 receptor. selleck.co.jpdrugbank.com The antihistaminic properties are mainly associated with the (R)-enantiomer. mdpi.com The (S)-(+)-enantiomer, on the other hand, is a potent M2-selective muscarinic receptor antagonist. drugbank.com

In preclinical models, dimethindene has been shown to have a central sedative effect. This is a characteristic feature of first-generation antihistamines due to their ability to block H1 receptors in the CNS. researchgate.net

Effects on Neurogenesis and Neuronal Development in Animal Models

The direct effects of this compound on neurogenesis and neuronal development in animal models are not extensively documented in the provided search results. However, the broader context of how brain insults and certain substances affect neurogenesis provides a framework for potential areas of investigation.

Neurogenesis, the process of generating new neurons, is known to be impacted by various factors in animal models. nih.gov For instance, prenatal brain damage can affect neurogenesis by curbing the generation of neural stem cells, while postnatal injuries may lead to increased proliferation of neural precursor cells but with improper migration and reduced survival of the new neurons. nih.gov Studies on animal models of neurodevelopmental disorders like autism spectrum disorder have shown reduced adult neurogenesis, particularly in the ventral hippocampus. frontiersin.org

Given that dimethindene acts on neurotransmitter systems, specifically as a histamine receptor antagonist, it could theoretically influence neurodevelopmental processes. Histamine itself acts as a neurotransmitter in the brain and is involved in regulating various physiological functions. selleck.co.jp Some neurotransmitter receptor modulating agents, including histamine receptor antagonists, have been investigated for their potential to induce the differentiation of oligodendrocyte precursor cells, which are crucial for myelination in the CNS. google.com

However, specific preclinical studies detailing the direct impact of this compound on neurogenesis and neuronal development are not available in the provided results. Research in this area would be necessary to determine if and how this compound influences these complex processes in animal models.

Future Directions in R Dimethindene Maleate Research

Exploration of Novel Receptor Interactions and Polypharmacology in Preclinical Studies

While (R)-dimethindene is recognized as the active enantiomer for H1 histamine (B1213489) receptor antagonism, its stereoisomer, (S)-(+)-dimethindene, displays a distinct and potent pharmacological profile. drugbank.com Preclinical research has revealed that (S)-(+)-dimethindene is a potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor. nih.govncats.io This stereoselective polypharmacology, where each enantiomer targets a different receptor system, opens avenues for investigating the racemate or individual isomers for new therapeutic applications.

In functional and binding assays, (S)-(+)-dimethindene demonstrated significantly higher affinity for M2 receptors compared to M1, M3, and M4 subtypes. nih.gov The (S)-enantiomer was found to be up to 41 times more potent than the (R)-enantiomer in muscarinic assays. nih.gov Conversely, the (R)-enantiomer is the more active component (eutomer) at histamine H1 receptors. nih.gov This pronounced stereoselectivity underscores the potential for developing drugs from either enantiomer for distinct clinical purposes. The M2-selective antagonism of the (S)-enantiomer suggests its potential as a tool for studying muscarinic receptor heterogeneity and as a starting point for developing agents for cognitive disorders. nih.gov

Beyond its known interactions with histamine and muscarinic receptors, preliminary preclinical research suggests that dimetindene may also interact with other receptor systems, such as alpha-adrenergic receptors. researchgate.net Furthermore, in a completely novel area of study, dimetindene maleate (B1232345) has been shown to induce resistance to the blast fungus Magnaporthe oryzae in rice plants by activating the salicylic (B10762653) acid signaling pathway. researchgate.netmdpi.com This finding, while outside the scope of human medicine, highlights the molecule's capacity to interact with diverse biological systems and warrants further exploration of its underlying mechanisms of action. The complex pharmacology of dimethindene (B1670660), involving multiple receptor systems, is a key area for future preclinical investigation. nih.govqmul.ac.uk

Advanced Computational Chemistry and In Silico Modeling Applications for Design of Analogues

The design and optimization of new chemical entities derived from (R)-dimethindene maleate are increasingly being driven by advanced computational techniques. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity and receptor binding modes of novel analogues, thereby accelerating the drug discovery process. nih.gov

Researchers have utilized these computational approaches to design analogues of (R)-dimethindene with specific desired properties. For instance, in the development of potential agents for insomnia, three-dimensional pharmacophore models can be developed to guide the synthesis of compounds with high affinity and selectivity for the H1 receptor. acs.org Molecular docking studies help visualize and predict how designed analogues will fit into the binding pocket of a target receptor, such as the H1 or muscarinic receptors. nih.gov This allows for the rational design of modifications to the dimethindene scaffold to enhance potency and selectivity while minimizing off-target effects. researchgate.netresearchgate.net

These in silico tools are also crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues. By modeling these characteristics early in the design phase, chemists can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. researchgate.net For example, computational analysis helped identify that certain dimethindene analogues were predominantly metabolized by the polymorphic enzyme CYP2D6, prompting the design of new derivatives with alternative metabolic pathways to reduce potential pharmacokinetic variability in the population. researchgate.net The integration of computational chemistry is thus essential for the efficient and rational design of the next generation of dimethindene-based compounds.

Development of this compound Analogues with Enhanced Pharmacological Properties and Stereoselectivity for Specific Preclinical Applications

Building on insights from polypharmacology and computational design, significant efforts are underway to synthesize and evaluate novel analogues of this compound. The primary goals are to enhance affinity and selectivity for specific targets and to optimize pharmacokinetic properties for particular preclinical applications.

One major area of development has been the creation of (R)-dimethindene analogues as selective H1 antagonists for the treatment of insomnia. acs.org By modifying the indene (B144670) core and the pendant heterocyclic group, researchers have synthesized compounds with high potency for the H1 receptor and excellent selectivity against other key targets like muscarinic receptors and the hERG channel. researchgate.netresearchgate.net Several of these highly selective analogues proved effective in rodent sleep models. acs.org Further optimization led to the identification of compounds with pharmacokinetic profiles suitable for nighttime dosing, demonstrating the successful application of analogue design. acs.orgresearchgate.net

Another key direction is the development of analogues based on the (S)-enantiomer's selective M2 muscarinic receptor antagonism. nih.gov A series of 2,3-disubstituted indenes have been synthesized and studied, leading to the discovery of compounds with improved M2 selectivity compared to (S)-dimethindene itself. researchgate.net For example, the diisopropyl analogue (-)-19 showed M2 selectivity that was 36-fold over M1 receptors and 96-fold over M3 receptors, a significant improvement over (S)-dimethindene. researchgate.net This compound also had a much lower affinity for the H1 receptor, further enhancing its specific profile. researchgate.net Such compounds are valuable as pharmacological tools and as starting points for developing therapeutics targeting conditions where M2 receptor modulation is beneficial. nih.gov The stereoselective synthesis and separation of these analogues are critical, as the pharmacological activity resides specifically in one enantiomer. nih.govcore.ac.uk

Q & A

Q. What is the molecular mechanism of (R)-Dimethindene Maleate as a histamine H1 receptor antagonist, and how can its selectivity over other receptors (e.g., mAChRs, 5-HT receptors) be experimentally validated?

this compound binds competitively to histamine H1 receptors (Ki = 1.5 nM) via its indene structure, blocking histamine-mediated signaling. Selectivity over M1 muscarinic acetylcholine receptors (Ki = 64 nM) and 5-HT2A receptors (Ki = 2,400 nM) can be assessed using radioligand binding assays (e.g., displacement studies with [³H]mepyramine for H1 receptors and [³H]quinuclidinyl benzilate for mAChRs). Cross-reactivity profiles should include dose-response curves for each receptor subtype .

Q. How can researchers optimize in vivo models to study the antihistaminic efficacy of this compound?

Use porcine models due to documented efficacy (ED50 = 2.73 mg/kg in pigs for histamine-induced bronchoconstriction). Administer orally to mimic clinical routes. Monitor outcomes via histamine challenge tests (e.g., bronchial responsiveness) or mast cell degranulation assays. Include control groups treated with non-selective H1 antagonists (e.g., promethazine) for comparative analysis .

Q. What formulation strategies address the poor aqueous solubility of this compound in preclinical studies?

Dissolve in propylene glycol (1:100 ratio) to enhance solubility, as demonstrated in hydrogel formulations. For oral dosing, consider lipid-based carriers or nanoemulsions to improve bioavailability. Validate stability via HPLC under storage conditions (-20°C, ≥4 years) .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-Dimethindene Maleate influence receptor binding and experimental outcomes?

The (S)-enantiomer exhibits M2 muscarinic receptor antagonism (pKi = 7.78), while (R)-Dimethindene is H1-selective. Use chiral chromatography to isolate enantiomers and perform functional assays (e.g., guinea pig ileum contraction for H1 vs. M2 activity). Report enantiomeric purity (>98%) and validate via circular dichroism or NMR .

Q. What methodological approaches resolve contradictions in reported ED50 values across species or studies?

Discrepancies (e.g., ED50 variations in pigs vs. rodents) may stem from metabolic differences or assay conditions. Conduct interspecies pharmacokinetic studies (plasma half-life, tissue distribution) and standardize histamine challenge protocols (dose, administration route). Use nonlinear regression to model dose-response curves across studies .

Q. How can this compound be integrated into multimodal therapies for post-surgical adhesion prevention?

Combine with icodextrin (4% w/v) in intraperitoneal formulations to reduce adhesions. Assess efficacy in rodent laparotomy models via macroscopic adhesion scoring and histopathology (e.g., angiogenesis markers). Optimize dosing schedules (e.g., 0.1 mg/kg pre- vs. post-operative) and validate via blinded, randomized trials .

Q. What statistical frameworks are recommended for analyzing receptor binding data to ensure reproducibility?

Use Schild regression for determining antagonist potency (pA2 values) and the Cheng-Prusoff equation for Ki calculations. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. Validate assays with internal controls (e.g., known H1 antagonists like cetirizine) .

Methodological Notes

  • Enantiomer Purity : Always confirm via chiral HPLC (e.g., Chiralpak AD column) to avoid confounding M2/H1 activity .
  • In Vivo Reproducibility : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .
  • Data Transparency : Publish raw binding curves and statistical code in supplementary materials to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.